Cas no 72698-57-8 (7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate)
![7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate structure](https://it.kuujia.com/scimg/cas/72698-57-8x500.png)
72698-57-8 structure
Nome del prodotto:7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
- [7-[(E)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
- UNII-5VJM4U4L80
- symphytine N-oxide
- N-oxidosymphytine
- DTXSID60881074
- 7-TIGLYL-9-VIRIDIFLORYLRETRONECINE N-OXIDE
- Q27132912
- Symphytine oxide
- 2-BUTENOIC ACID, 2-METHYL-, (1R,7AR)-2,3,5,7A-TETRAHYDRO-7-(((2S)-2-HYDROXY-2-((1S)-1-HYDROXYETHYL)-3-METHYL-1-OXOBUTOXY)METHYL)-4-OXIDO-1H-PYRROLIZIN-1-YL ESTER, (2E)-
- (1R,7aR)-7-({[(2S,3S)-2,3-dihydroxy-2-isopropylbutanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate
- CHEBI:63917
- 2-Butenoic acid, 2-methyl-, 7-((2,3-dihydroxy-2-(1-methylethyl)-1-oxobutoxy)methyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, N-oxide, (1R-(1alpha(E),7(2S*,3S*),7abeta))-
- 5VJM4U4L80
- 72698-57-8
- comfrey
-
- Inchi: InChI=1S/C20H31NO7/c1-6-13(4)18(23)28-16-8-10-21(26)9-7-15(17(16)21)11-27-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-,21?/m0/s1
- Chiave InChI: MTHHNSCIBYQVSB-FMYLHMKPSA-N
- Sorrisi: CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-]
Proprietà calcolate
- Massa esatta: 397.21013
- Massa monoisotopica: 397.21005233g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 28
- Conta legami ruotabili: 9
- Complessità: 686
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 111Ų
Proprietà sperimentali
- PSA: 116.12
7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate Letteratura correlata
-
Jorgelina C. A. Wuilloud,Samuel R. Gratz,Bryan M. Gamble,Karen A. Wolnik Analyst 2004 129 150
72698-57-8 (7-({[2,3-dihydroxy-2-(1-methylethyl)butanoyl]oxy}methyl)-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2E)-2-methylbut-2-enoate) Prodotti correlati
- 2649055-96-7(2-(1-isocyanatocyclopropyl)-1H-indole)
- 1188374-29-9(N-Methyl-N-(2-(trifluoromethyl)phenyl)piperidin-4-amine hydrochloride)
- 2090868-74-7(2-cyano-2-(3-oxocyclopentyl)acetic acid)
- 2266594-96-9(1-(6-Methylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one)
- 727713-98-6(N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide)
- 2229207-79-6(5-(1-bromo-2-methylpropan-2-yl)-4-chloro-1-ethyl-1H-imidazole)
- 2580240-40-8(5-{(tert-butoxy)carbonylamino}-2-(thiomorpholin-4-yl)benzoic acid)
- 2138079-58-8(3-{[2-(Ethoxymethyl)-5-fluoroquinazolin-4-yl]sulfanyl}propanoic acid)
- 1500535-40-9(3-(4-methylpyridin-3-yl)butan-1-amine)
- 2680792-58-7(2-(3-{(prop-2-en-1-yloxy)carbonylamino}thiolan-3-yl)acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
